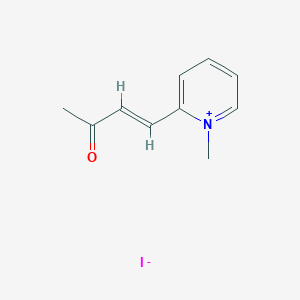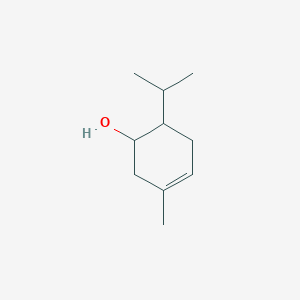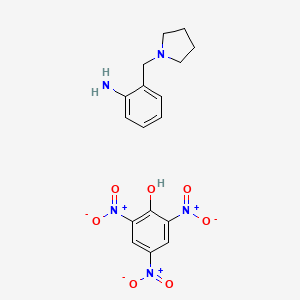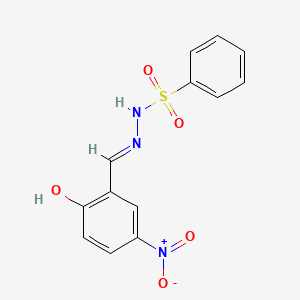![molecular formula C5H11NO2S2 B1657274 S-[(Methylsulfanyl)methyl]-L-Cystein CAS No. 56010-93-6](/img/structure/B1657274.png)
S-[(Methylsulfanyl)methyl]-L-Cystein
Übersicht
Beschreibung
S-[(Methylsulfanyl)methyl]-L-cysteine is a useful research compound. Its molecular formula is C5H11NO2S2 and its molecular weight is 181.3. The purity is usually 95%.
The exact mass of the compound S-[(Methylsulfanyl)methyl]-L-cysteine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality S-[(Methylsulfanyl)methyl]-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[(Methylsulfanyl)methyl]-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Diese Verbindung wurde bei der Entwicklung einer analytischen Methode zur quantitativen Analyse von zwei natürlich vorkommenden Schwefelverbindungen, S-Methyl-L-Cystein (SMC) und S-Methyl-L-Cystein-Sulfoxid (SMCSO), in menschlichen Körperflüssigkeiten verwendet . Die Methode verwendet isotopenmarkierte interne Standards und Flüssigchromatographie-Massenspektrometrie (LC-MS)/MS-Techniken . Diese Methode bietet erhebliche Vorteile, darunter eine einfache und schnelle Vorbereitung menschlicher biologischer Proben .
Potenzielle gesundheitliche Vorteile
Diätetische Schwefelverbindungen sind möglicherweise wertvoll, um Menschen vor chronischen Krankheiten zu schützen . Es besteht wachsendes Interesse an der Bioaktivität von S-Methyl-L-Cystein-Sulfoxid (SMCSO), das hauptsächlich in Allium-Arten vorkommt . Diese Verbindungen zeichnen sich durch hohe Mengen an schwefelliefernden Verbindungen wie Isothiocyanatvorläufern aus .
Anti-inflammatorische Aktivität
Es gibt einige Hinweise darauf, dass Methylsulfanyl-Triazoloquinazoline, die möglicherweise aus S-[(Methylsulfanyl)methyl]-L-Cystein gewonnen werden, eine entzündungshemmende Wirkung haben können . Es sind jedoch weitere Forschungsarbeiten in diesem Bereich erforderlich, um diese Ergebnisse zu bestätigen und die beteiligten Mechanismen zu verstehen .
Wirkmechanismus
Target of Action
S-[(Methylsulfanyl)methyl]-L-cysteine, also known as (2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid, is a natural product that acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . MSRA is an enzyme that plays a crucial role in the repair of oxidatively damaged proteins and helps maintain protein function during oxidative stress .
Mode of Action
The compound interacts with MSRA, providing a source of sulfur for methionine . This interaction helps MSRA to reduce methionine sulfoxide back to methionine, thereby reversing the oxidative damage to proteins . This process is essential for maintaining protein function and preventing the accumulation of dysfunctional proteins .
Biochemical Pathways
The primary biochemical pathway affected by S-[(Methylsulfanyl)methyl]-L-cysteine is the methionine cycle . In this cycle, methionine is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor for a variety of biochemical reactions . Oxidative stress can convert methionine to methionine sulfoxide, impairing the methionine cycle . S-[(Methylsulfanyl)methyl]-L-cysteine, through its interaction with MSRA, helps restore the normal function of the methionine cycle .
Pharmacokinetics
The bioavailability of S-[(Methylsulfanyl)methyl]-L-cysteine is likely to be influenced by factors such as the dose, the presence of food, and individual differences in metabolism .
Result of Action
The action of S-[(Methylsulfanyl)methyl]-L-cysteine results in significant attenuation of plasma glucose, insulin, tumor necrosis factor-alpha, insulin resistance and improved antioxidant enzyme activities . These effects suggest potential antioxidative, neuroprotective, and anti-obesity activities .
Action Environment
The action, efficacy, and stability of S-[(Methylsulfanyl)methyl]-L-cysteine can be influenced by various environmental factors. For instance, oxidative stress levels in the body can affect the demand for this compound and its efficacy in reducing protein oxidation . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Biochemische Analyse
Biochemical Properties
S-[(Methylsulfanyl)methyl]-L-cysteine can participate in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it was isolated from the urine of rats after they had been dosed with S-methyl-l-cysteine . The nature of these interactions is complex and often involves the transfer of the methylsulfanyl group, which can influence the function of the interacting biomolecule .
Cellular Effects
The effects of S-[(Methylsulfanyl)methyl]-L-cysteine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of S-[(Methylsulfanyl)methyl]-L-cysteine is complex. It can exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-[(Methylsulfanyl)methyl]-L-cysteine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-[(Methylsulfanyl)methyl]-L-cysteine can vary with different dosages in animal models
Metabolic Pathways
S-[(Methylsulfanyl)methyl]-L-cysteine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of S-[(Methylsulfanyl)methyl]-L-cysteine within cells and tissues are complex processes that involve various transporters and binding proteins
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPETWOECSQQP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726999 | |
| Record name | S-[(Methylsulfanyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56010-93-6 | |
| Record name | S-[(Methylthio)methyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[(Methylsulfanyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-benzyloxamide](/img/structure/B1657191.png)
![6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657195.png)


![N-[(E)-(4-Bromophenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B1657199.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![4-[(E)-(Diphenylhydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B1657204.png)
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[1-(2-Furyl)ethylideneamino]-2-(5-methyl-2-propan-2-YL-phenoxy)acetamide](/img/structure/B1657207.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![8-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B1657209.png)

![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B1657212.png)

